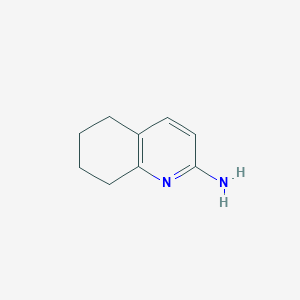

5,6,7,8-Tetrahydroquinolin-2-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinolin-2-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield 5,6,7,8-tetrahydroquinolin-2-amine . Another method involves the cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods

Industrial production of 5,6,7,8-tetrahydroquinolin-2-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

5,6,7,8-Tetrahydroquinolin-2-amine can be oxidized to regenerate the aromatic quinoline system. Common oxidizing agents include:

Example reaction :

Oxidation restores aromaticity, forming quinoline derivatives critical for pharmaceutical applications .

Reduction Reactions

Further hydrogenation of 5,6,7,8-tetrahydroquinolin-2-amine yields fully saturated decahydroquinoline derivatives. Key methods include:

Industrial applications : Large-scale catalytic hydrogenation using continuous flow reactors achieves >90% yields .

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution and condensation reactions:

Schiff Base Formation

Reaction with aldehydes at 0°C in ethanol produces Schiff bases, which are precursors to bioactive molecules .

Example :

\text{5 6 7 8 Tetrahydroquinolin 2 amine}+\text{RCHO}\xrightarrow{\text{EtOH 0 C}}\text{Schiff base}\(\text{yield 65 70 })

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With thiourea/urea : Forms pyrimido[4,5-b]quinoline derivatives under ethanol/sodium ethoxide conditions .

-

With DMF-DMA : Produces intermediates that cyclize into iminoquinolines .

Key pathway :

\text{5 6 7 8 Tetrahydroquinolin 2 amine}\xrightarrow{\text{DMF DMA dioxane}}\text{3 Amino 4 3H iminoquinoline}\(\text{yield 70 })

Acylation and Esterification

The amine group reacts with acylating agents:

-

Acid chlorides : Yield acylated derivatives (e.g., 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimidoquinolin-4-one) .

-

Carbon dioxide : Forms carboxylic esters via lithio intermediates, which are esterified to methyl or ethyl derivatives .

Example :

Coordination Chemistry

The amine and aromatic nitrogen act as ligands in metal complexes:

-

Iron(II) complexes : Synthesized using FeCl₂, these complexes catalyze ε-caprolactone polymerization (TOF up to 8.8 × 10³ h⁻¹) .

-

Ruthenium complexes : Used in enantioselective transfer hydrogenation of ketones .

Structure :

Functional Group Transformations

-

Nitrile hydration : Converts cyano groups to carboxamides under alkaline conditions .

-

Swern oxidation : Transforms alcohols to ketones in dihydroquinoline derivatives .

Notable reaction :

Environmental and Stability Considerations

Scientific Research Applications

Antiproliferative Effects

The compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Case Studies:

- A study demonstrated that derivatives of 5,6,7,8-tetrahydroquinolin-2-amine significantly affected cell cycle phases and induced cytotoxic effects in cancer cells .

- Another investigation highlighted the compound's ability to disrupt cellular redox balance and promote autophagy through the PI3K/AKT/mTOR signaling pathway in HCT-116 cells .

Antimicrobial Properties

In addition to its anticancer properties, 5,6,7,8-tetrahydroquinolin-2-amine has shown antimicrobial activity. Studies have indicated that certain derivatives possess potent antibacterial properties against various pathogens. The presence of amine groups in the structure enhances its interaction with microbial targets .

Synthetic Applications

5,6,7,8-Tetrahydroquinolin-2-amine serves as an essential intermediate in the synthesis of various compounds. Its unique structure allows for multiple chemical reactions:

- Oxidation : Can lead to the formation of quinoline derivatives.

- Reduction : Further saturation of the ring system can yield fully hydrogenated derivatives.

- Substitution : Nucleophilic substitution reactions can introduce functional groups into the quinoline ring .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates THQ-2-amine against its analogs, focusing on structural modifications, biological activities, and physicochemical properties.

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (MJM170/JAG21)

- Structure : Methyl group at C2, ketone at C3.

- Synthesis : Prepared via iodine-mediated cyclization in DMF with n-butylamine, yielding a colorless solid (quantitative yield) .

- Role : Intermediate for bioactive compounds; lacks direct biological data but is pivotal in generating THQ libraries.

(S)-5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride

- Structure : Chiral center at C8, dihydrochloride salt.

- Activity : CXCR4 antagonist; disrupts cancer cell metastasis by blocking CXCL12-mediated signaling .

- Advantage : Salt form enhances solubility and stability for in vivo studies .

5-Hydroxy-1-(4'-Bromophenyl)-THQ-2-one (6j)

- Structure : Bromophenyl at C1, hydroxyl at C4.

- Properties : Melting point 179.5–180.6°C, 99.2% HPLC purity, 91% yield .

- Application : Bromine’s electron-withdrawing effect may improve binding affinity in receptor targets.

N-(2,2,2-Trifluoroethyl)-5,6,7,8-THQ-8-amine

- Structure : Trifluoroethyl group at C6.

- Safety : Requires stringent protective measures (gloves, masks) due to toxicity .

- Use : Intermediate in fluorinated drug candidates, leveraging trifluoromethyl’s metabolic stability .

Structure-Activity Relationships (SAR)

- Position of Amine Group : THQ-2-amine’s C2-amine enables nucleophilic substitution, while C8-amine analogs (e.g., (S)-THQ-8-amine) exhibit stereospecific receptor interactions .

- Electron-Donating/Withdrawing Groups : Methoxy (6k, 75% yield) and bromo (6j, 91% yield) substituents modulate electronic properties, affecting solubility and target binding .

- Chirality : The (S)-enantiomer of THQ-8-amine shows superior CXCR4 antagonism compared to racemic mixtures, highlighting enantiomer-specific efficacy .

Biological Activity

5,6,7,8-Tetrahydroquinolin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5,6,7,8-Tetrahydroquinolin-2-amine is a bicyclic amine with potential therapeutic applications. Its molecular structure allows for various modifications that can enhance its biological efficacy. The compound's ability to interact with cellular pathways makes it a candidate for drug development.

Antiproliferative Activity

Case Studies and Research Findings:

- Cell Cycle Impact : Research indicates that 5,6,7,8-tetrahydroquinolin-2-amine derivatives can significantly affect the cell cycle phases in cancer cells. For instance, the compound (R)-5a has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 ovarian cancer cells, leading to cytotoxic effects .

- IC50 Values : The antiproliferative potency of various tetrahydroquinoline derivatives was assessed across multiple cancer cell lines. Notably:

Induction of Oxidative Stress : The mechanism by which these compounds exert their effects often involves the induction of oxidative stress. For example:

- The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was found to disrupt cellular redox balance and promote autophagy through the PI3K/AKT/mTOR signaling pathway in HCT-116 cells .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of tetrahydroquinoline derivatives:

- Inhibition of Mycobacterial Enzymes : Some derivatives have shown high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), indicating potential as antitubercular agents .

- Diabetes Treatment Potential : Additionally, certain tetrahydroquinazoline derivatives exhibit inhibitory activity against α- and β-glucosidases, suggesting their utility in managing diabetes-related conditions .

Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antiproliferative | Induces cell cycle arrest and apoptosis in cancer cells | 0.6 µM - 17.2 μM |

| Oxidative Stress Induction | Promotes ROS production leading to cellular damage | Varies by compound |

| Antimicrobial | Inhibits key enzymes in Mycobacterium tuberculosis | High binding affinity |

| Antidiabetic | Inhibits α- and β-glucosidases | Varies by derivative |

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure 5,6,7,8-tetrahydroquinolin-2-amine?

Enantioselective synthesis can be achieved via two primary strategies:

- Chiral resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) to separate racemic mixtures into enantiomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP derivatives) or organocatalysts to induce stereoselectivity during cyclization or reduction steps . Key considerations include solvent polarity (e.g., THF or ethanol for optimal solubility) and reaction temperature control (0–25°C) to minimize racemization.

Q. How can the molecular structure and conformation of 5,6,7,8-tetrahydroquinolin-2-amine derivatives be confirmed experimentally?

- X-ray crystallography : Resolves 3D atomic arrangements and hydrogen-bonding networks (e.g., confirming chair conformations in tetrahydroquinoline rings) .

- NMR spectroscopy : - and -NMR identify substituent effects (e.g., deshielding of aromatic protons in electron-withdrawing groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., CHN for the base compound) .

Q. What safety precautions are critical when handling 5,6,7,8-tetrahydroquinolin-2-amine?

- Hazard classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) require:

- PPE : Nitrile gloves, chemical goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How do structural modifications at the amine group influence biological activity in CXCR4 antagonists?

- N-Alkylation : Introducing alkyl groups (e.g., methyl or benzyl) enhances binding affinity to CXCR4 by mimicking natural ligand interactions. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine derivatives show improved inhibition of CXCL12-mediated chemotaxis in cancer cells .

- Chirality : The (S)-enantiomer exhibits 10-fold higher potency than the (R)-form in blocking CXCR4 signaling, attributed to steric complementarity in the receptor’s hydrophobic pocket .

Q. What mechanistic insights explain the catalytic efficiency of iron(II) complexes with 5,6,7,8-tetrahydroquinolin-2-amine ligands in ring-opening polymerization (ROP)?

- Coordination geometry : Octahedral Fe(II) centers with bidentate tetrahydroquinoline ligands facilitate ε-caprolactone activation via Lewis acid-base interactions .

- Kinetic studies : Rate constants () correlate with ligand electron-donating capacity (e.g., -NH vs. -OCH substituents). Turnover frequencies (TOF) >500 h are achievable under anhydrous conditions .

Q. How can computational methods optimize the design of 5,6,7,8-tetrahydroquinolin-2-amine derivatives for catalytic or pharmacological applications?

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in CXCR4 or enzyme active sites (e.g., RMSD <2.0 Å validates docking reliability) .

- DFT calculations : B3LYP/6-31G(d) models reveal charge distribution effects on redox potentials in metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.